molecular formula C17H23N3O6S B2651849 8-((2,5-Dimethoxyphenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941970-76-9

8-((2,5-Dimethoxyphenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2651849
CAS No.: 941970-76-9
M. Wt: 397.45
InChI Key: CNITWNXTIWVVEM-UHFFFAOYSA-N
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Description

1,3,8-Triazaspiro[4.5]decane-2,4-diones, also known as spirohydantoins, are a structural class of pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes . They have been studied for the treatment of anemia .


Synthesis Analysis

The synthesis of these compounds involves a series of chemical reactions. For instance, the initial hit class, spirooxindoles, was identified through affinity selection mass spectrometry (AS-MS) and optimized for PHD2 inhibition and optimal PK/PD profile .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a spirohydantoin core. A new set of general conditions for C–N coupling, developed using a high-throughput experimentation (HTE) technique, enabled a full SAR analysis of the spirohydantoins .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include C–N coupling . This process was optimized using a high-throughput experimentation (HTE) technique .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were optimized for PHD2 inhibition and optimal PK/PD profile . Potassium channel off-target activity (hERG) was successfully eliminated through the systematic introduction of acidic functionality to the molecular structure .

Mechanism of Action

These compounds act as pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes, causing a robust erythropoietin (EPO) upregulation in vivo in multiple preclinical species . This makes them attractive short-acting PHDi inhibitors with the potential for treatment of anemia .

Safety and Hazards

Undesired upregulation of alanine aminotransferase (ALT) liver enzymes was mitigated and a robust on-/off-target margin was achieved . This suggests that these compounds have been designed with safety considerations in mind.

Properties

IUPAC Name

8-(2,5-dimethoxyphenyl)sulfonyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O6S/c1-4-20-15(21)17(18-16(20)22)7-9-19(10-8-17)27(23,24)14-11-12(25-2)5-6-13(14)26-3/h5-6,11H,4,7-10H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNITWNXTIWVVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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